3-Formyl-5-methoxybenzonitrile
Overview
Description
3-Formyl-5-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzonitrile, characterized by the presence of a formyl group at the third position and a methoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-5-methoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the cyanation of 3-bromo-5-methoxybenzaldehyde. The reaction is typically carried out in the presence of zinc cyanide (Zn(CN)2) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at 90°C under an argon atmosphere for 48 hours. After completion, the reaction mixture is cooled, and the product is purified by silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-Carboxy-5-methoxybenzonitrile.
Reduction: 3-Hydroxymethyl-5-methoxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formyl-5-methoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Formylbenzonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxybenzonitrile: Lacks the formyl group, limiting its reactivity in formylation reactions.
3-Methoxybenzonitrile: Lacks both the formyl and methoxy groups, making it less reactive overall.
Uniqueness
3-Formyl-5-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-formyl-5-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQCWVYFPAJMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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